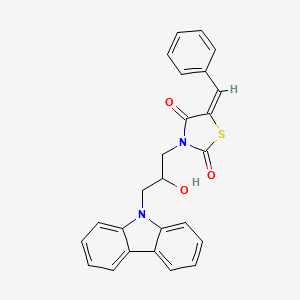![molecular formula C23H16BrNO3 B11688812 (4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11688812.png)
(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-BROMOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by its complex structure, which includes a benzyloxyphenyl group, a bromophenyl group, and an oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-BROMOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the following steps:
Formation of the oxazolone ring: This can be achieved through the cyclization of an appropriate amino acid derivative with a carbonyl compound under acidic or basic conditions.
Introduction of the benzyloxyphenyl group: This step involves the reaction of the oxazolone intermediate with a benzyloxyphenyl halide in the presence of a base such as potassium carbonate.
Addition of the bromophenyl group: The final step involves the coupling of the benzyloxyphenyl-substituted oxazolone with a bromophenyl derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the oxazolone ring, converting it into a more saturated oxazolidinone structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Oxazolidinone derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-BROMOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-BROMOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- (4Z)-4-{[4-(METHOXY)PHENYL]METHYLIDENE}-2-(2-BROMOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-4-{[4-(ETHOXY)PHENYL]METHYLIDENE}-2-(2-BROMOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness: The presence of the benzyloxy group in (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-BROMOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This distinguishes it from similar compounds with different substituents, which may exhibit different reactivity and biological activity.
Properties
Molecular Formula |
C23H16BrNO3 |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
(4Z)-2-(2-bromophenyl)-4-[(4-phenylmethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C23H16BrNO3/c24-20-9-5-4-8-19(20)22-25-21(23(26)28-22)14-16-10-12-18(13-11-16)27-15-17-6-2-1-3-7-17/h1-14H,15H2/b21-14- |
InChI Key |
DVYZPXRWPGYQJU-STZFKDTASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4Br |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(4-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11688745.png)
![6-Bromo-1-(4-methoxyanilino)-3-methyl-3H-naphtho[1,2,3-DE]quinoline-2,7-dione](/img/structure/B11688759.png)
![N'-[(E)-(4-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11688766.png)
![(2Z)-2-({[(3-chlorophenyl)carbamoyl]oxy}imino)-1-(4-ethoxyphenyl)propan-1-one](/img/structure/B11688771.png)
![5-[4-(2-bromoethoxy)-3-ethoxybenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11688774.png)
![2-{[(4-{5-[(2-carboxy-4-hydroxyphenyl)carbamoyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B11688783.png)
![2-(2-Bromo-4-nitrophenoxy)-N'-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide](/img/structure/B11688790.png)
![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-6-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11688795.png)
![4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide](/img/structure/B11688799.png)
![3-({[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11688800.png)
![{2,6-dibromo-4-[(E)-(4,6-dioxo-1-phenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11688801.png)
![2,4-dichloro-6-[(E)-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11688803.png)
![N'-{(E)-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11688811.png)

